Cas no 391678-52-7 (Carbamic acid,N-[1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester)

Carbamic acid,N-[1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester structure
391678-52-7 structure
Product Name:Carbamic acid,N-[1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester
Numero CAS:391678-52-7
MF:C10H21NO4
MW:219.27804350853
CID:299209
Update Time:2024-01-27

Carbamic acid,N-[1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,N-[1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester
    • 2-Methyl-2-propanyl [1-hydroxy-2-(hydroxymethyl)-2-butanyl]carbam ate
    • [1,1-bis(hydroxymethyl)propyl]carbamic acid t-butyl ester
    • 2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid
    • 2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
    • 2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
    • 2-boc-6-hydroxy-3,4-dihydro-1h-isoquinoline-1-carboxylic acid
    • 2-tert-butoxycarbonylamino-2-ethyl-1,3-propanediol
    • PubChem19782
    • SureCN3069653
    • Carbamic acid, [1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester
    • Inchi: 1S/C10H21NO4/c1-5-10(6-12,7-13)11-8(14)15-9(2,3)4/h12-13H,5-7H2,1-4H3,(H,11,14)
    • Chiave InChI: GSOIIRXONPJTAK-UHFFFAOYSA-N
    • Sorrisi: C(OC(C)(C)C)(=O)NC(CO)(CO)CC

Proprietà calcolate

  • Massa esatta: 219.147
  • Massa monoisotopica: 219.147
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 206
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 78.8A^2

Proprietà sperimentali

  • Densità: 1.090±0.06 g/cm3(Predicted)
  • Punto di fusione: 80-84 °C
  • Punto di ebollizione: 378.8±32.0 °C(Predicted)
  • PSA: 82.28000
  • LogP: 0.84890
  • pka: 11.39±0.46(Predicted)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司